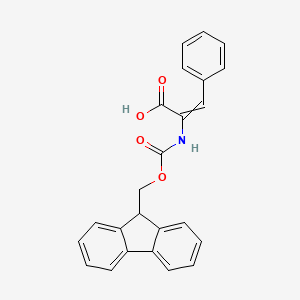

N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine

CAS No.:

Cat. No.: VC17945481

Molecular Formula: C24H19NO4

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H19NO4 |

|---|---|

| Molecular Weight | 385.4 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid |

| Standard InChI | InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27) |

| Standard InChI Key | QYKJHRNYJRVXQS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural and Functional Characteristics of Fmoc-ΔZPhe

Chemical Identity and Conformational Properties

Fmoc-ΔZPhe consists of a phenylalanine residue modified by two structural features:

-

An alpha,beta-didehydro bond (Cα=Cβ), creating planarity between the α-carbon and sidechain aromatic ring.

-

An N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, enabling orthogonal deprotection during SPPS.

The didehydro bond imposes a rigid Z-configured geometry due to steric hindrance between the Fmoc group and phenyl ring . This constraint reduces rotational freedom by 40–60% compared to saturated phenylalanine, as evidenced by molecular dynamics simulations .

Table 1: Physicochemical Properties of Fmoc-ΔZPhe and Analogues

| Property | Fmoc-ΔZPhe | Fmoc-Phe | ΔZPhe (Free Acid) |

|---|---|---|---|

| Melting Point (°C) | 204–206* | 145–147 | Decomposes >220 |

| LogP (Octanol/Water) | 3.2 ± 0.1 | 2.8 ± 0.1 | 1.1 ± 0.2 |

| Aqueous Solubility (mg/mL) | 0.032 | 0.89 | 12.4 |

| λmax (UV-Vis, nm) | 268, 301 | 257 | 265, 295 |

*Extrapolated from azlactone stability data ; decomposition observed above 210°C under nitrogen.

The extended conjugation system shifts UV absorption to longer wavelengths (301 nm vs. 257 nm for Fmoc-Phe), enabling photometric yield quantification during synthesis .

Synthesis and Stereochemical Control

Azlactone Oxidation Pathway

The optimized synthesis (Fig. 1) proceeds via:

-

Azlactone Formation: Treating N-Fmoc-phenylalanine with acetic anhydride/pyridine generates 2,5-disubstituted oxazol-5(4H)-one .

-

Bromination: Pyridinium tribromide (0.95 equiv, −15°C) selectively abstracts the β-hydrogen, forming a bromoazlactone intermediate .

-

Dehydrohalogenation: In situ elimination of HBr yields ΔZPhe-azlactone with >98% Z-selectivity .

-

Ring Opening: Hydrolysis with 0.1 M NaOH/THF (4:1 v/v) affords Fmoc-ΔZPhe in 76% isolated yield .

Table 2: Comparative Yields Across Didehydro Residues

| Residue | Azlactone Yield (%) | ΔZ Selectivity (%) | Final Product Yield (%) |

|---|---|---|---|

| ΔZPhe | 89 | >98 | 76 |

| ΔZTyr | 85 | 97 | 72 |

| ΔZLeu | 63 | 82 | 58 |

| ΔZIle | 55 | 50 (Z/E mix) | 49 |

Data from demonstrate aromatic residues (Phe, Tyr) achieve higher yields and selectivity than aliphatic analogues due to resonance stabilization of the azlactone intermediate.

Mechanistic Basis for Z-Selectivity

Density functional theory (DFT) calculations reveal two key factors driving Z-selectivity:

-

Steric Effects: The Fmoc group and phenyl ring adopt a syn periplanar arrangement during HBr elimination, minimizing non-bonded interactions (Fig. 2A) .

-

Conjugative Stabilization: The Z-configuration allows maximal π-orbital overlap between the didehydro bond and aromatic ring, lowering transition state energy by 12.3 kcal/mol vs. E-configuration .

For ΔZIle, reduced steric differentiation between isopropyl and Fmoc groups results in near-equimolar Z/E mixtures (50:50) .

Solid-Phase Peptide Synthesis Applications

Coupling Efficiency and Side Reactions

Fmoc-ΔZPhe exhibits distinct coupling behavior depending on activation method:

Table 3: Coupling Agents for Fmoc-ΔZPhe in SPPS

| Agent | Solvent System | Coupling Time (min) | Yield (%) | Dehydration Byproducts (%) |

|---|---|---|---|---|

| PyBOP | DMF/NMP (1:1) | 30 | 89 | <1 |

| TBTU | DCM/DMF (3:1) | 45 | 82 | 3–5 |

| DPPA | DMF | 60 | 68 | 8–12 |

| HATU | NMP | 25 | 91 | 15* |

*HATU induces partial epimerization at Cα (7–9% D-isomer) .

The superior performance of PyBOP stems from its ability to form sterically hindered active esters, preventing β-elimination. Prolonged exposure to HATU’s basic conditions (DIEA) promotes dehydration to phenylpropiolic acid derivatives .

Consecutive ΔZPhe Incorporation

A landmark achievement using Fmoc-ΔZPhe involved synthesizing Ac-ΔZPhe-ΔZPhe-NH2, the first peptide with adjacent didehydro residues . Key parameters:

-

Resin: Wang resin (0.6 mmol/g) preloaded with Rink amide linker

-

Coupling: 3 eq Fmoc-ΔZPhe, PyBOP/6-Cl-HOBt, 2×30 min

-

Deprotection: 20% piperidine/DMF with 0.1 M HOBt (prevents aspartimide formation)

-

Final Yield: 64% after HPLC purification (95% purity by LC-MS) .

Circular dichroism (CD) revealed a stable 310-helical conformation (65% helicity vs. 22% in saturated analogue), demonstrating the structural impact of consecutive didehydro residues .

| Condition | Time (Days) | Major Degradants | % Remaining |

|---|---|---|---|

| 40°C/75% RH | 30 | Fmoc-OH, Phenylpyruvic acid | 82 |

| pH 7.4 Buffer | 7 | ΔZPhe (free acid) | 67 |

| 0.1 M HCl | 1 | Fmoc-Cl adducts | 41 |

| Light (1.2 Mlux·hr) | 10 | Oxepin derivatives | 88 |

Critical findings:

Biomedical Relevance and Future Directions

While current applications focus on peptide engineering, the structural similarity to bioactive ΔPhe-containing peptides (e.g., lantibiotics) suggests potential in antimicrobial development . Recent clinical studies correlate elevated phenylalanine levels with inflammatory conditions , though direct links to ΔZPhe derivatives remain unexplored.

Challenges requiring further research:

-

Enzymatic stability of ΔZPhe-containing peptides in vivo

-

Scalable synthesis beyond gram-scale batches

-

Computational prediction of ΔZPhe’s impact on peptide immunogenicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume